molecular formula C7H3BrClN B15222473 2-Bromo-4-chloro-6-ethynylpyridine

2-Bromo-4-chloro-6-ethynylpyridine

Cat. No.: B15222473
M. Wt: 216.46 g/mol
InChI Key: WEBWBXJRGYDPPO-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-ethynylpyridine is an organic compound with the molecular formula C7H3BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and ethynyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-ethynylpyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 6-ethynylpyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled temperature and pressure to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-6-ethynylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-ethynylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially inhibiting their function. The halogen atoms can also form halogen bonds with biological targets, affecting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-methylpyridine
  • 2-Bromo-4-chloro-6-ethynylbenzene
  • 2-Bromo-4-chloro-6-ethynylaniline

Uniqueness

2-Bromo-4-chloro-6-ethynylpyridine is unique due to the presence of both halogen and ethynyl groups on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo coupling reactions and form stable products further enhances its utility in various applications .

Properties

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

IUPAC Name

2-bromo-4-chloro-6-ethynylpyridine

InChI

InChI=1S/C7H3BrClN/c1-2-6-3-5(9)4-7(8)10-6/h1,3-4H

InChI Key

WEBWBXJRGYDPPO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC(=C1)Cl)Br

Origin of Product

United States

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